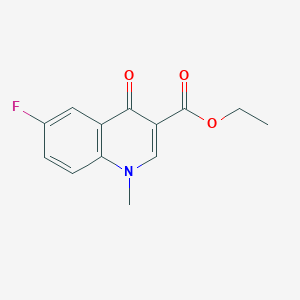

Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluoroquinolone derivative, a class of compounds widely investigated for their antibacterial properties. Structurally, it features a quinoline core substituted with a fluorine atom at position 6, a methyl group at position 1, and an ethoxycarbonyl group at position 2. The 4-oxo-1,4-dihydroquinoline scaffold is critical for its bioactivity, as it mimics the DNA gyrase-binding motif of clinically used quinolones like ciprofloxacin . The methyl group at position 1 distinguishes it from many analogues that instead employ cyclopropyl or other substituents to modulate pharmacokinetic and pharmacodynamic properties .

Fluorine at position 6 enhances bacterial target affinity by improving hydrogen bonding and hydrophobic interactions with DNA gyrase .

Properties

IUPAC Name |

ethyl 6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-3-18-13(17)10-7-15(2)11-5-4-8(14)6-9(11)12(10)16/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXCHTFXKNKKCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is structurally similar to fluoroquinolones, a class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

Mode of Action

Fluoroquinolones, and by extension possibly Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, inhibit bacterial DNA gyrase and topoisomerase IV. This inhibition prevents the unwinding of bacterial DNA, which is necessary for replication and transcription. As a result, the bacteria cannot reproduce or function properly, leading to their death.

Biochemical Pathways

Fluoroquinolones are known to interfere with the dna replication pathway in bacteria by inhibiting dna gyrase and topoisomerase iv. This leads to the cessation of bacterial growth and eventually bacterial death.

Biological Activity

Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone class, which is renowned for its broad-spectrum antibacterial properties. This compound's unique structure, characterized by a fluorine atom and an ethyl ester group, contributes to its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is , with a molecular weight of approximately 335.36 g/mol. The compound features a quinoline core that is essential for its biological activity.

The primary mechanism by which Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate exerts its antibacterial effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial cell division, leading to cell death. The presence of the fluorine atom enhances its binding affinity to these target enzymes, significantly increasing its antibacterial potency .

Antibacterial Properties

Research has demonstrated that Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The compound has been particularly noted for its effectiveness against antibiotic-resistant strains.

Table 1: Antibacterial Activity Against Various Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 0.25 µg/mL |

| Pseudomonas aeruginosa | 1 µg/mL |

| Streptococcus pneumoniae | 0.125 µg/mL |

The above table summarizes the Minimum Inhibitory Concentration (MIC) values indicating the effectiveness of Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate against various bacterial strains.

Antiviral Activity

In addition to its antibacterial properties, preliminary studies suggest that this compound may possess antiviral activity. Research indicates potential efficacy against viral pathogens through mechanisms that may involve interference with viral replication processes.

Case Studies

Several studies have focused on the biological activity of Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate:

- Study on Resistance Mechanisms : A study published in Antimicrobial Agents and Chemotherapy explored the effects of this compound on resistant strains of Escherichia coli. The findings indicated that the compound not only inhibited growth but also reversed resistance mechanisms in some strains .

- In Vivo Efficacy : Another research conducted on animal models demonstrated that treatment with Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate led to significant reductions in bacterial load in infected tissues compared to control groups .

Synthesis and Derivatives

The synthesis of Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves several steps:

- Formation of the quinoline core through cyclization.

- Introduction of the fluorine atom via fluorination methods.

- Esterification to form the ethyl ester.

Research into derivatives of this compound has shown that modifications can enhance its biological activity or alter its pharmacokinetic properties, making it a valuable candidate for further drug development .

Comparison with Similar Compounds

Key Observations:

- Position 1 Substituents: Cyclopropyl groups (e.g., ) are common in clinical quinolones (e.g., ciprofloxacin) due to their optimal balance of lipophilicity and target affinity. The methyl group in the target compound may reduce antibacterial potency but improve metabolic stability by minimizing cytochrome P450 interactions .

- Halogenation Patterns : Additional fluorine atoms at positions 7 and 8 (e.g., ) enhance bactericidal activity but may increase cytotoxicity. Chloro and nitro groups (e.g., ) introduce steric and electronic effects that alter binding kinetics.

- Prodrug Modifications: Ethyl esters at position 3 are hydrolyzed in vivo to active acids, but methoxy or amino groups (e.g., ) can enhance solubility or enable secondary modifications.

Physicochemical Properties

Key Observations:

- Crystallographic data from analogues (e.g., ) reveal that packing interactions (e.g., C–H···O, C–H···Cl) influence stability and dissolution rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.